molecular formula C18H37N5O12S2 B607106 Dibekacin sulfate CAS No. 58580-55-5

Dibekacin sulfate

货号 B607106
CAS 编号: 58580-55-5
分子量: 547.578
InChI 键: GXKUKBCVZHBTJW-PMAQWHKESA-L
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Dibekacin sulfate (ABK) is an aminoglycoside antibiotic. It is a semisynthetic derivative of kanamycin developed by Hamao Umezawa and collaborators for Meiji Seika . It has broad antimicrobial activities against not only Gram-positive bacteria including methicillin-resistant Staphylococcus aureus (MRSA) but also Gram-negative bacteria .


Synthesis Analysis

An efficient and scalable one-pot production process was developed to prepare arbekacin from dibekacin . The impurities derived from side chains at different NH2 sites were separated, and analyzed by ESI-HRMS2 and 2D NMR . The reactivities of NH2 were evaluated through DFT theoretical calculations to optimize the process conditions .


Molecular Structure Analysis

The molecular formula of Dibekacin sulfate is C18H37N5O8 . Its average mass is 549.594 Da and its monoisotopic mass is 549.231567 Da .


Chemical Reactions Analysis

Dibekacin sulfate is known to interfere with protein synthesis . An efficient and scalable one-pot production process was developed to prepare arbekacin from dibekacin .


Physical And Chemical Properties Analysis

The empirical formula of Dibekacin sulfate is C18H37N5O8 . Its CAS number is 93965-12-9 and its molecular weight is 451.52 .

科学研究应用

  • Bone Infection Prevention in Orthopedic Surgery : Dibekacin sulfate rapidly penetrates bone, achieving peak concentration in cancellous bone within an hour after intramuscular injection. Its concentration in cancellous bone parallels that in serum, with higher concentrations found in cancellous bone compared to cortical bone. This makes it suitable for preventing infection in orthopedic surgery, as it maintains a bactericidal level in bone for an adequate duration (Kikuchi, Hoshika, Matsui, & Hasue, 1982).

  • Treatment of Methicillin-Resistant Staphylococcus Aureus (MRSA) and Multidrug-Resistant Gram-Negative Pathogens : Arbekacin sulfate, derived from dibekacin, shows broad antimicrobial activities against MRSA and Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. Approved in Japan for treating MRSA-caused pneumonia and sepsis, it is effective and safe for over two decades of use. It also holds promise for treating multidrug-resistant Gram-negative bacterial infections due to its synergistic effect with beta-lactams (Matsumoto, 2014).

  • Post-Operative Bacterial Infection Prevention in Chronic Sinusitis Surgery : A gauze tampon incorporating dibekacin sulfate ointment was developed to prevent bacterial infection after chronic sinusitis surgery. It demonstrated stability, no loss of potency upon sterilization, and was effective in hemostasis and disinfection (Namiki et al., 1986).

  • Stability in Pharmaceutical Preparations : The stability of dibekacin sulfate in various ointment bases was assessed. It remained mostly stable under different conditions, except when exposed to light, where its potency decreased slightly. This study is crucial for understanding how to maintain dibekacin sulfate's effectiveness in pharmaceutical products (Hayashi, Kasano, & Suhara, 1980).

  • Pharmacokinetics in Patients with MRSA Infections : A study on the population pharmacokinetics of arbekacin, a derivative of dibekacin, in patients with MRSA infections and volunteers, found that drug clearance was related to creatinine clearance, age, and body weight. This data is useful for optimizing arbekacin use in MRSA treatment (Tanigawara et al., 2006).

安全和危害

Avoid dust formation, breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

未来方向

Dibekacin sulfate shows promise for the application for the treatment of multidrug-resistant Gram-negative bacterial infections such as multidrug-resistant strains of P. aeruginosa and Acinetobacter baumannii because of its synergistic effect in combination with beta-lactams .

属性

IUPAC Name

(2S,3R,4S,5S,6R)-4-amino-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H37N5O8.H2O4S/c19-4-6-1-2-7(20)17(28-6)30-15-8(21)3-9(22)16(14(15)27)31-18-13(26)11(23)12(25)10(5-24)29-18;1-5(2,3)4/h6-18,24-27H,1-5,19-23H2;(H2,1,2,3,4)/t6-,7+,8-,9+,10+,11-,12+,13+,14-,15+,16-,17+,18+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXKUKBCVZHBTJW-USXQJGOZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(OC1CN)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)N)O)N)N)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@H](O[C@@H]1CN)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)N)O)N)N)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H39N5O12S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

93965-12-9
Record name D-Streptamine, O-3-amino-3-deoxy-α-D-glucopyranosyl-(1→6)-O-[2,6-diamino-2,3,4,6-tetradeoxy-α-D-erythro-hexopyranosyl-(1→4)]-2-deoxy-, sulfate (1:2) (salt)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93965-12-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

549.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dibekacin sulfate

CAS RN

58580-55-5, 64070-13-9
Record name Dibekacin sulfate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58580-55-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name D-Streptamine, O-3-amino-3-deoxy-α-D-glucopyranosyl-(1→6)-O-[2,6-diamino-2,3,4,6-tetradeoxy-α-D-erythro-hexopyranosyl-(1→4)]-2-deoxy-, sulfate (1:1) (salt)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64070-13-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dibekacin sulfate [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058580555
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dibekacin sulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064070139
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dibekacin sulfate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758385
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Dibekacin sulphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.055.746
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Dibekacin sulphate (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.058.757
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIBEKACIN SULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A0869I992Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
233
Citations
H Kubo, Y Kobayashi, T Nishikawa - Antimicrobial agents and …, 1985 - Am Soc Microbiol
… Gentamicin sulfate and tobramycin sulfate are very soluble in methanol, but kanamycin sulfate and dibekacin sulfate are very poorly solublein methanol. Therefore, precipitation of …
Number of citations: 23 journals.asm.org
I KOMIYA, S MURATA, K UMEMURA… - Journal of …, 1981 - jstage.jst.go.jp
The LD50 values of dibekacin to mice were determined following three different methods of administration, namely, intravenous constant infusion, intravenous bolus injection, and …
Number of citations: 6 www.jstage.jst.go.jp
M Goto, M Sugiyama, T Ishizaki - Antimicrobial Agents and …, 1980 - Am Soc Microbiol
The pharmacokinetics of dibekacin, a new aminoglycoside antibiotic, was studied in volunteers given the same dose (100 mg) intramuscularly on two separate occasions and …
Number of citations: 11 journals.asm.org
N Namiki, H Yokoyama, K Moriya… - Drug design and …, 1986 - europepmc.org
A gauze tampon, which contains an ointment incorporating dibekacin sulfate, was prepared and investigated as a device to prevent bacterial infection after operation of chronic sinusitis. …
Number of citations: 4 europepmc.org
J Caston, L Doinel - Acta oto-laryngologica, 1987 - Taylor & Francis
… The vestibular toxicity of two aminoglycoside antibiotics, dibekacin sulfate and habekacin sulfate, and of a drug with potent antimitotic activity, cisplatin (cis-diamminedichloroplahum) …
Number of citations: 8 www.tandfonline.com
T WATANABE, I KOMIYA, K MIYAUCHI, Y KAZUNO… - fa.chemotherapy.or.jp
The pharmacokinetics of dibekacin concerning the renal accumulation were studied in the normal rabbits and infected rabbits whose right kidneys were caused dysfunction by the …
Number of citations: 2 fa.chemotherapy.or.jp
S Kikuchi, I Hoshika, T Matsui… - The Japanese Journal of …, 1982 - europepmc.org
… bones of dibekacin sulfate were measured in 16 cases. Dibekacin sulfate rapidly penetrates … Dibekacin sulfate is suitable for prevention of infection in orthopaedic surgery, because it …
Number of citations: 2 europepmc.org
H Miyata, A Inagawa, K Aoki, Y Tao - Equilibrium Research, 1979 - jstage.jst.go.jp
… were due to streptomycin sulfate (SM), two cases to kanamycin (KM), one case was due to aminodeoxy kanamycin (AKM), and one to a combination of KM, AKM and dibekacin sulfate (…
Number of citations: 0 www.jstage.jst.go.jp
H SATO, T IWA - The journal of the Japanese Practical Surgeon …, 1979 - jstage.jst.go.jp
抄録 一般外科領域において最も多い炎症性疾患は虫垂炎であり, 虫垂切除術は根治的でしかも最も安全な手術の 1 つであろう. 一方, 虫垂炎起炎菌は地域・年代により異なっており …
Number of citations: 0 www.jstage.jst.go.jp
N Namiki, H Yokoyama, K Moriya, M Fukuda… - Drug design and …, 1986 - europepmc.org
… For the purpose of preventing suppuration of wounds of the oral cavity and throat, we attempted to develop a viscous solution of dibekacin sulfate (DKB) as a suitable medication. …
Number of citations: 4 europepmc.org

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。